molecular formula C17H22N2 B12809926 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline

4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline

Cat. No.: B12809926
M. Wt: 254.37 g/mol
InChI Key: QUACYTKJOFAODG-UHFFFAOYSA-N
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Description

4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is an organic compound with the molecular formula C23H26N2. This compound is characterized by the presence of two amino groups and multiple methyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-amino-2,6-dimethylbenzyl chloride with 3,5-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline
  • 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethoxybenzene

Uniqueness

4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.

Properties

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

4-[(4-amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline

InChI

InChI=1S/C17H22N2/c1-10-5-14(18)6-11(2)16(10)9-17-12(3)7-15(19)8-13(17)4/h5-8H,9,18-19H2,1-4H3

InChI Key

QUACYTKJOFAODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)N)C)C)N

Origin of Product

United States

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